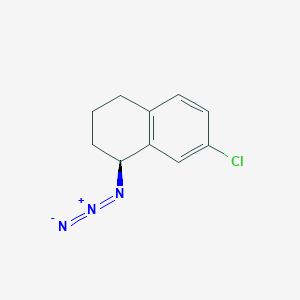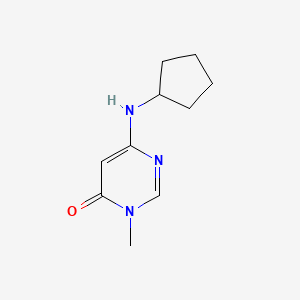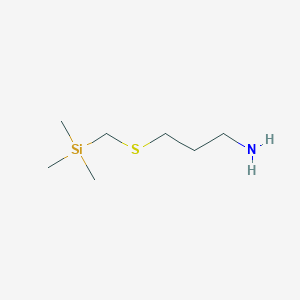
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with the 1,1-dioxidoisothiazolidin-2-yl group, such as N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)butyramide and N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide, are known. They have potential applications in various scientific research fields.
Molecular Structure Analysis
The molecular structure of these compounds typically includes a 1,1-dioxidoisothiazolidin-2-yl group attached to a phenyl ring. The exact structure of “N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzenesulfonamide” would also include a 4-fluorobenzenesulfonamide group, but this is not confirmed in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide has a molecular weight of 254.31 .Aplicaciones Científicas De Investigación
Selective COX-2 Inhibition
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzenesulfonamide compounds have shown potential in selectively inhibiting cyclooxygenase-2 (COX-2) enzymes. The structural modification of these compounds, particularly the introduction of a fluorine atom, has been noted to preserve COX-2 potency and significantly enhance COX1/COX-2 selectivity. This characteristic has led to the development of potent, selective, and orally active COX-2 inhibitors like JTE-522, which are under clinical trials for treating conditions such as rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Enantioselective Fluorination
The compound class also demonstrates versatility in chemical reactions, notably in the enantioselective fluorination of 2-oxindoles. By fine-tuning the reactivity and selectivity of N-fluorobenzenesulfonamide through the variation of substituents on its phenyl rings, researchers achieved excellent yields and enantioselectivities in producing 3-fluoro-2-oxindoles, a class of compounds with significant pharmacological potential (Wang et al., 2014).
Structural and Biological Activities
The chemical structure of similar compounds has been extensively studied, revealing intricate molecular interactions that stabilize the crystal structure. These interactions play a pivotal role in the biological activities of the compounds, including fungicidal properties, as seen in certain derivatives containing the 2-methylidenethiazolidine ring (Xu et al., 2005). This highlights the compound's potential in developing treatments for fungal infections.
Antimycobacterial Activity
A series of novel benzenesulfonamide derivatives have been synthesized, drawing inspiration from second-line antituberculosis pro-drugs. These derivatives, particularly those incorporating specific moieties, exhibited remarkable antimycobacterial activity against Mycobacterium tuberculosis. This finding suggests their potential application in tuberculosis treatment, emphasizing the significance of the benzenesulfonamide moiety in developing new therapeutic agents (Ghorab et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of the compound N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and growth.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzenesulfonamide . These factors could include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions.
Propiedades
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4S2/c16-12-5-7-15(8-6-12)24(21,22)17-13-3-1-4-14(11-13)18-9-2-10-23(18,19)20/h1,3-8,11,17H,2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUESRKVAQJDULV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2626553.png)
![5-{[4-(Hydroxyethanimidoyl)anilino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2626554.png)




![3-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-ethylphenyl)methyl]propanamide](/img/structure/B2626561.png)

![4-Amino-1-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B2626566.png)

![(5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B2626568.png)
![N-{1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl}prop-2-enamide](/img/structure/B2626569.png)

![2-Fluoro-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B2626574.png)